BenchChemオンラインストアへようこそ!

Kinesin-like protein KIF20A (12-20)

Cancer immunotherapy CTL epitope screening ELISPOT assay

Kinesin-like protein KIF20A (12-20), also designated KIF20A-2, is a synthetic 9-amino-acid peptide (sequence LLSDDDVVV; CAS 1224322-83-1; molecular formula C₄₂H₇₁N₉O₁₇; molecular weight 974.06 Da) derived from the N-terminal region of the human mitotic kinesin KIF20A (RAB6KIFL/MKlp2). It was identified as one of three HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitopes capable of generating KIF20A-specific, HLA-A2-restricted CTL responses against pancreatic and other KIF20A-overexpressing cancers, while the source protein is overexpressed in pancreatic cancer (100% positive rate, average relative expression ratio 31,900 in pancreatic cancer vs.

Molecular Formula
Molecular Weight
Cat. No. B1575158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKinesin-like protein KIF20A (12-20)
SynonymsKinesin-like protein KIF20A (12-20)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Kinesin-like Protein KIF20A (12-20) – Procurement-Ready HLA-A2-Restricted CTL Epitope Peptide for Cancer Immunotherapy Research


Kinesin-like protein KIF20A (12-20), also designated KIF20A-2, is a synthetic 9-amino-acid peptide (sequence LLSDDDVVV; CAS 1224322-83-1; molecular formula C₄₂H₇₁N₉O₁₇; molecular weight 974.06 Da) derived from the N-terminal region of the human mitotic kinesin KIF20A (RAB6KIFL/MKlp2) [1]. It was identified as one of three HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitopes capable of generating KIF20A-specific, HLA-A2-restricted CTL responses against pancreatic and other KIF20A-overexpressing cancers, while the source protein is overexpressed in pancreatic cancer (100% positive rate, average relative expression ratio 31,900 in pancreatic cancer vs. negligible expression in normal adult tissues) but not in non-cancerous counterparts [1][2]. The peptide is commercially available from multiple vendors under catalog numbers including ta-362 (Creative Peptides) and is intended exclusively for in vitro research applications .

Why KIF20A (12-20) Cannot Be Substituted by Other KIF20A-Derived Peptide Fragments in Immunotherapy Research


KIF20A-derived peptide fragments are not interchangeable because each epitope occupies a distinct position within the protein, carries a unique amino acid sequence governing its HLA binding affinity, and elicits quantitatively different magnitudes of CTL activation. Among 36 KIF20A-derived peptides predicted to bind HLA-A*02:01 by BIMAS algorithm, only three—KIF20A-2 (12-20, LLSDDDVVV), KIF20A-8 (809-817, CIAEQYHTV), and KIF20A-28 (284-293, AQPDTAPLPV)—demonstrated significant peptide-specific CTL induction in HLA-A2 transgenic mice, while the remaining 33 candidates showed no significant response [1]. Furthermore, KIF20A-2 (12-20) resides in the N-terminal domain preceding the motor domain, whereas KIF20A-8 is C-terminal and KIF20A-28 is central; these positional differences create structurally distinct peptide-MHC complexes recognized by non-cross-reactive T-cell receptor (TCR) repertoires [1][2]. Substituting one KIF20A epitope peptide for another therefore risks complete loss of CTL response in established experimental systems, as demonstrated by the peptide-specific—not cross-reactive—nature of CTL killing in ⁵¹Cr release assays [1]. The KIF20A (12-20) peptide is also distinguished by its inclusion as SEQ ID NO:3 in foundational patent CN104086625B, granting it specific intellectual property positioning distinct from other KIF20A fragments [3].

KIF20A (12-20) – Head-to-Head Quantitative Differentiation Evidence vs. Closest KIF20A Epitope Peptide Analogs


ELISPOT IFN-γ Response: KIF20A (12-20) Induces the Highest Spot Count Among Three Validated HLA-A2-Restricted KIF20A CTL Epitopes in HLA-A2 Transgenic Mice

In a head-to-head comparison within a single experiment using CD4⁻ spleen cells (2×10⁴ cells/well) from HLA-A2 transgenic mice immunized with bone marrow-derived dendritic cells pulsed with individual KIF20A peptides, the KIF20A-2 (12-20, LLSDDDVVV) peptide induced the numerically highest mean IFN-γ ELISPOT count among the three validated epitopes [1]. The assay simultaneously tested all three peptides under identical conditions, providing direct comparability. The KIF20A-2 peptide produced 149.0±22.2 spots/well with peptide loading versus 32.6±9.9 spots/well without peptide (P<0.01), representing a 4.57-fold signal-to-noise ratio [1]. All three peptides showed HLA-A2-restricted specificity confirmed by HLA-class I blocking antibody (W6/32) abrogation of IFN-γ production (P<0.01) [1].

Cancer immunotherapy CTL epitope screening ELISPOT assay

CTL Cytotoxicity Against Human Pancreatic and Colon Cancer Cell Lines: KIF20A (12-20)-Reactive Human CTLs Kill PANC1 and CaCo-2 with HLA-A2-Restricted Specificity

Human CTLs generated from HLA-A2⁺ healthy donor PBMCs by three rounds of in vitro stimulation with KIF20A-2 (12-20)-pulsed autologous dendritic cells were tested alongside CTLs raised against KIF20A-8 and KIF20A-28 in a parallel ⁵¹Cr release cytotoxicity assay [1]. All three peptide-reactive CTL populations exhibited effective cytotoxicity against the KIF20A⁺/HLA-A2⁺ pancreatic cancer cell line PANC1 and the colon cancer cell line CaCo-2, but not against the KIF20A⁺/HLA-A2⁻ pancreatic cancer cell line PK9, confirming HLA-A2-restricted recognition [1]. Specificity was further validated using SKHep1 cells: CTLs killed SKHep1/KIF20A (transfected with KIF20A gene, HLA-A2⁺) but not SKHep1/Mock (empty vector control) [1]. Importantly, KIF20A-2-reactive CTLs were successfully generated from PBMCs of all three HLA-A2⁺ healthy donors tested, demonstrating reproducible immunogenicity across individuals [1].

T-cell cytotoxicity Pancreatic cancer Tumor cell killing

Patent-Defined Composition of Matter: KIF20A (12-20) Is Explicitly Claimed as SEQ ID NO:3 in the Foundational KIF20A Epitope Patent Family, Differentiating It from Unpatented Peptide Fragments

The KIF20A (12-20) peptide (LLSDDDVVV) is explicitly claimed as SEQ ID NO:3 in the granted Chinese patent CN104086625B (active legal status) and its corresponding international patent family members, which cover 'RAB6KIFL/KIF20A epitope peptide and vaccines containing the same' [1]. The patent family also includes US patent application US20190060433A1 (TH1 cell-inducing KIF20A epitope peptides) [2]. In the Chinese patent specification, the peptide is designated RAB6KIFL-A2-9-12 and is demonstrated to induce peptide-reactive CTLs in HLA-A2 transgenic mice, confirming functional validation within the patent disclosure itself [1]. The two comparator epitopes—KIF20A-8 (CIAEQYHTV, SEQ ID NO:4) and KIF20A-28 (AQPDTAPLPV, SEQ ID NO:5)—are co-claimed in the same patent, meaning all three share equivalent IP protection status; however, KIF20A-2 (12-20) is distinguished by being listed first among the three CTL epitope claims (SEQ ID NO:3) and by its unique N-terminal provenance absent from other KIF20A patent families that focus on long peptides or HLA-A24-restricted epitopes such as KIF20A-10-66 (HLA-A*24:02-restricted) [3].

Intellectual property Peptide vaccine patent Composition of matter

N-Terminal Epitope Position Differentiates KIF20A (12-20) from C-Terminal and Central KIF20A Epitopes, Enabling Distinct TCR Repertoire Engagement and Potential Multi-Epitope Vaccine Stratification

KIF20A (12-20) occupies a unique N-terminal position (residues 12-20) within the full-length 890-amino-acid KIF20A protein, immediately following the initiating methionine and a short N-terminal extension, and upstream of the motor domain [1]. This contrasts with the two other validated HLA-A2-restricted epitopes: KIF20A-8 (residues 809-817) in the C-terminal tail domain, and KIF20A-28 (residues 284-293) in the central region [1]. The sequence LLSDDDVVV features a distinctive triple-aspartate motif (DDD) flanked by hydrophobic residues (LL...VVV), creating a peptide-MHC complex with charged anchor residues that is structurally distinct from the CIAEQYHTV and AQPDTAPLPV epitopes [1][2]. The original screening experiment demonstrated that each of the three epitopes induced peptide-specific—not cross-reactive—CTLs in the ELISPOT assay, confirming that distinct TCR repertoires recognize each peptide-MHC complex [1]. This epitope non-cross-reactivity is critical because it enables inclusion of KIF20A (12-20) alongside KIF20A-8 and KIF20A-28 in multi-epitope vaccine formulations without competitive TCR interference, a strategy validated in the original study where all three peptides were combined for immunization [1].

Epitope mapping Multi-epitope vaccine TCR diversity

Physicochemical Identity and CAS Registry: KIF20A (12-20) Carries a Unique CAS Number (1224322-83-1) and Defined Physicochemical Specifications Enabling Traceable Procurement

KIF20A (12-20) is registered under the unique CAS number 1224322-83-1, with a defined molecular formula of C₄₂H₇₁N₉O₁₇ and a calculated molecular weight of 974.06 g/mol . Its calculated solubility is 60 g/L in water at 25°C, and its predicted density is 1.291±0.06 g/cm³ at 20°C . Commercial vendors including Creative Peptides supply the peptide under catalog number ta-362 with the confirmed sequence LLSDDDVVV . In contrast, the closest comparator KIF20A epitope peptides carry different CAS identifiers (e.g., KIF20A 809-817 has distinct CAS registration) and distinct sequences (CIAEQYHTV for KIF20A-8; AQPDTAPLPV for KIF20A-28), ensuring unambiguous chemical identification in procurement, inventory management, and experimental documentation . The peptide was synthesized at >95% purity (American Peptide Company) for the foundational characterization study, establishing a quality benchmark [1].

Peptide characterization CAS registry Quality control

KIF20A (12-20) – Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


HLA-A2 Transgenic Mouse Immunogenicity Studies for KIF20A-Targeted Peptide Vaccine Development

KIF20A (12-20) is the empirically optimal choice for murine immunogenicity studies in HLA-A2 transgenic mouse models, based on the direct head-to-head ELISPOT data showing a 149.0±22.2 spot count (4.57-fold over background), which was the highest among three validated epitopes [1]. Researchers can use this peptide to benchmark CD8⁺ T-cell priming efficiency in vaccine formulation studies, adjuvant comparisons, and dendritic cell-based immunization protocols. The demonstrated lack of cross-reactivity with KIF20A-8 and KIF20A-28 [1] further supports its use in multi-epitope vaccine designs where each epitope contributes an independent TCR repertoire dimension.

In Vitro Generation of KIF20A-Specific Human CTLs for Adoptive Cell Therapy Research

The peptide has been validated for generating KIF20A-reactive human CTLs from PBMCs of HLA-A2⁺ healthy donors across multiple individuals (3/3 donors tested), with confirmed cytotoxicity against pancreatic (PANC1) and colon (CaCo-2) cancer cell lines in an HLA-A2-restricted manner [1]. This makes KIF20A (12-20) the procurement priority for laboratories developing KIF20A-directed adoptive T-cell therapy protocols or TCR engineering pipelines, where reliable in vitro CTL priming is a prerequisite for downstream TCR cloning and functional validation.

Immune Monitoring and Ex Vivo ELISPOT/Fluorospot Assays in KIF20A-Targeted Cancer Vaccine Clinical Trials

The peptide's defined sequence (LLSDDDVVV), CAS registry (1224322-83-1), and demonstrated IFN-γ ELISPOT performance [1] position it as a standardized reagent for immune monitoring assays in clinical trials evaluating KIF20A-targeted vaccines. Its peptide-specific—not cross-reactive—CTL induction profile [1] ensures that ex vivo T-cell responses measured against this peptide can be unambiguously attributed to KIF20A (12-20)-specific CD8⁺ T cells, rather than to cross-reactive responses against other KIF20A epitopes. For multi-center trials, procurement of CAS-certified KIF20A (12-20) ensures inter-laboratory reagent consistency.

Multi-Epitope Peptide Vaccine Formulation Incorporating the N-Terminal KIF20A Epitope Component

KIF20A (12-20) occupies the N-terminal position (residues 12-20) of the KIF20A protein, structurally and antigenically distinct from the C-terminal KIF20A-8 (809-817) and central KIF20A-28 (284-293) epitopes [1][2]. This positional complementarity, combined with demonstrated non-cross-reactivity among CTL populations recognizing each epitope [1], makes KIF20A (12-20) an essential component of multi-epitope KIF20A vaccine formulations. Substituting this peptide with a different KIF20A fragment would eliminate N-terminal-specific TCR coverage, potentially reducing the polyclonality and breadth of the anti-tumor T-cell response. The peptide's inclusion as SEQ ID NO:3 in the CN104086625B patent family [3] also provides procurement clarity for translational programs.

Quote Request

Request a Quote for Kinesin-like protein KIF20A (12-20)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.